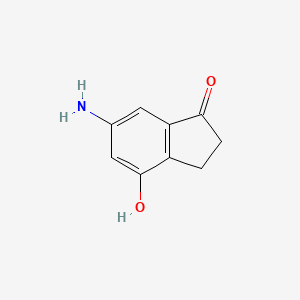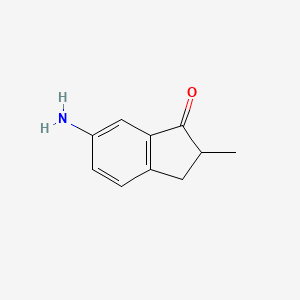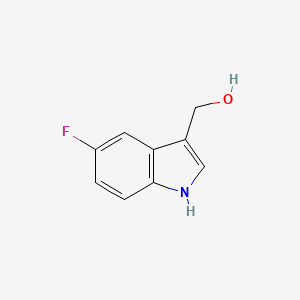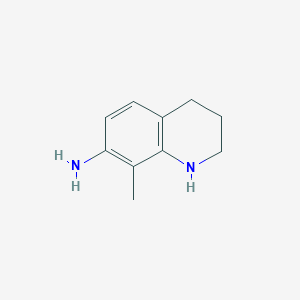
6-Amino-4-hydroxy-indan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-hidroxi-indan-1-ona es un compuesto que pertenece a la familia de las indanonas, que se caracteriza por una estructura bicíclica fusionada que consiste en un anillo de benceno fusionado a un anillo de ciclopentanona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Amino-4-hidroxi-indan-1-ona generalmente implica la acilación intramolecular de Friedel-Crafts de ácidos o cloruros de 3-arilpropiónicos . Esta reacción se lleva a cabo a menudo en presencia de un catalizador ácido de Lewis, como el cloruro de aluminio, en condiciones anhidras. La reacción procede a través de la formación de un ion acil intermedio, que luego se cicla para formar el núcleo de indanona.
Métodos de producción industrial: La producción industrial de 6-Amino-4-hidroxi-indan-1-ona puede implicar el uso de ultrasonido de alta intensidad o irradiación de microondas para mejorar las velocidades de reacción y los rendimientos . Estas técnicas no convencionales ofrecen ventajas en términos de eficiencia de reacción y sostenibilidad ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones: 6-Amino-4-hidroxi-indan-1-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: Los grupos amino e hidroxilo pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se pueden usar en condiciones ácidas.
Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores comunes.
Sustitución: Los agentes halogenantes como el cloruro de tionilo o el tribromuro de fósforo se pueden utilizar para introducir átomos de halógeno.
Productos principales:
Oxidación: Formación de 6-amino-4-oxo-indan-1-ona.
Reducción: Formación de 6-amino-4-hidroxi-indan-1-ol.
Sustitución: Formación de derivados halogenados.
4. Aplicaciones en investigación científica
6-Amino-4-hidroxi-indan-1-ona tiene una amplia gama de aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
6-Amino-4-hydroxy-indan-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
El mecanismo de acción de 6-Amino-4-hidroxi-indan-1-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor al unirse al sitio activo de una enzima, bloqueando así su actividad . Esta interacción puede interrumpir las vías bioquímicas clave, lo que lleva a efectos terapéuticos.
Compuestos similares:
5-Hidroxi-1-indanona: Comparte una estructura central similar pero carece del grupo amino.
6-Hidroxi-1-indanona: Estructura similar pero con un grupo hidroxilo en una posición diferente.
4-Amino-1-indanona: Estructura similar pero con el grupo amino en una posición diferente.
Singularidad: 6-Amino-4-hidroxi-indan-1-ona es única debido a la presencia de grupos amino e hidroxilo, que confieren reactividad química y actividad biológica distintas.
Comparación Con Compuestos Similares
5-Hydroxy-1-indanone: Shares a similar core structure but lacks the amino group.
6-Hydroxy-1-indanone: Similar structure but with a hydroxyl group at a different position.
4-Amino-1-indanone: Similar structure but with the amino group at a different position.
Uniqueness: 6-Amino-4-hydroxy-indan-1-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
6-amino-4-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2,10H2 |
Clave InChI |
NQYHZLVVNUHXRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C(=CC(=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)



![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)


![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)
![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)


